2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide
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Overview
Description
2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide is a complex organic compound that belongs to the class of diazaphospholo compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
- Formation of the diazaphospholo ring system through cyclization reactions.
- Introduction of the phenyl and benzamide groups through substitution reactions.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as a catalyst or intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide: Similar in structure but with different substituents.
This compound: Another similar compound with variations in the diazaphospholo ring system.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique chemical and biological properties. These properties can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H39N4O4P/c1-30(32-18-6-3-7-19-32)47-41(51)35-24-12-16-28-39(35)45-49-43(53)37-26-14-15-27-38(37)44(54)50(49)46(55(45)34-22-10-5-11-23-34)40-29-17-13-25-36(40)42(52)48-31(2)33-20-8-4-9-21-33/h3-31,45-46H,1-2H3,(H,47,51)(H,48,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHCPIVFAWUOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3N4C(=O)C5=CC=CC=C5C(=O)N4C(P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)NC(C)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H39N4O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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